molecular formula C7H4BrF2NO B13668232 3-Bromo-4,5-difluorobenzamide

3-Bromo-4,5-difluorobenzamide

Cat. No.: B13668232
M. Wt: 236.01 g/mol
InChI Key: FBSLEMBOJRGCDV-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxides and amines, respectively.

Scientific Research Applications

3-Bromo-4,5-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with proteins involved in signal transduction pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-difluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

3-bromo-4,5-difluorobenzamide

InChI

InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)

InChI Key

FBSLEMBOJRGCDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(=O)N

Origin of Product

United States

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